Di-tert-butyl pyrazolidine-1,2-dicarboxylate
CAS No.: 146605-64-3
Cat. No.: VC21328868
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146605-64-3 |
---|---|
Molecular Formula | C13H24N2O4 |
Molecular Weight | 272.34 g/mol |
IUPAC Name | ditert-butyl pyrazolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3 |
Standard InChI Key | VTJVHTYTEYACIY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Di-tert-butyl pyrazolidine-1,2-dicarboxylate is recognized by its systematic IUPAC name and several identifying parameters that facilitate its classification in chemical databases and literature:
Parameter | Value |
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CAS Number | 146605-64-3 |
Molecular Formula | C₁₃H₂₄N₂O₄ |
Molecular Weight | 272.34 g/mol |
Synonyms | 1,2-Di-Boc-pyrazolidine; 1,2-Pyrazolidinedicarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester |
This compound is also sometimes referred to by product identifiers such as QM-3478 in commercial catalogs .
Structural Features
The structure of di-tert-butyl pyrazolidine-1,2-dicarboxylate features a five-membered pyrazolidine ring containing two adjacent nitrogen atoms. What distinguishes this compound is the presence of two tert-butyloxycarbonyl (Boc) protecting groups attached to these nitrogen atoms. This structural arrangement confers unique chemical properties and reactivity patterns to the molecule.
The Boc groups serve as protecting groups for the nitrogen atoms, preventing unwanted reactions at these sites during synthetic procedures. This protection mechanism is particularly valuable in multi-step organic synthesis pathways where selective reactivity is required.
Physical and Chemical Properties
Chemical Reactivity
The compound's reactivity is largely determined by its structural features:
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The pyrazolidine ring provides a conformationally constrained framework that can influence stereochemical outcomes in reactions
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The Boc protecting groups offer stability under basic conditions but can be cleaved under acidic conditions
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The nitrogen atoms in the ring serve as potential sites for further functionalization
This combination of features makes di-tert-butyl pyrazolidine-1,2-dicarboxylate a versatile intermediate in synthetic organic chemistry.
Synthesis and Preparation
Synthetic Routes
The synthesis of di-tert-butyl pyrazolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach includes the reaction of di-tert-butyl hydrazodiformate with appropriate reagents to form the pyrazolidine ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable insights into the structure of di-tert-butyl pyrazolidine-1,2-dicarboxylate. When analyzed in deuterated chloroform (CDCl₃), the compound exhibits characteristic signals corresponding to:
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The tert-butyl groups (typically appearing as singlets in the upfield region)
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The pyrazolidine ring protons (appearing in the mid-field region)
These spectral features serve as important identifiers for confirming the compound's structure and purity.
Infrared (IR) Spectroscopy
IR spectroscopy can reveal characteristic absorption bands associated with functional groups present in the molecule, including:
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Carbonyl stretching from the carbamate groups
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C-H stretching from the tert-butyl groups
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C-N stretching from the pyrazolidine ring
These spectroscopic data points collectively provide a fingerprint that aids in confirming the identity and structural integrity of synthesized batches.
Applications in Chemical Research
Role in Organic Synthesis
Di-tert-butyl pyrazolidine-1,2-dicarboxylate serves primarily as an intermediate in organic synthesis, particularly in the preparation of more complex pyrazolidine derivatives. Its utility stems from several factors:
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The protected nitrogen atoms can be selectively deprotected
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The ring structure provides a scaffold for further functionalization
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The compound can participate in various transformation reactions
These characteristics make it valuable in building more complex molecular architectures.
Comparison with Related Compounds
Structural Analogs
Di-tert-butyl pyrazolidine-1,2-dicarboxylate belongs to a broader family of N-protected heterocyclic compounds. Related structures include:
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Di-tert-butyl hydrazine-1,2-dicarboxylate, which lacks the cyclic structure
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Other pyrazolidine derivatives with different protecting groups
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Structurally similar compounds with variations in ring size or heteroatom composition
These structural relationships are important for understanding the compound's place within the broader landscape of heterocyclic chemistry.
Research Gaps and Future Directions
Current Limitations in Knowledge
Despite its potential utility, several aspects of di-tert-butyl pyrazolidine-1,2-dicarboxylate remain understudied:
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Detailed reaction mechanisms involving this compound
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Comprehensive physical property data
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Potential biological activities of derivatives
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Optimized synthetic routes with documented yields
Opportunities for Further Investigation
These knowledge gaps present opportunities for further research, including:
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Development of improved synthetic methodologies
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Exploration of novel applications in organic synthesis
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Investigation of potential biological activities of derivatives
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Detailed structural studies using advanced spectroscopic techniques
Such research could expand the utility of this compound in both synthetic chemistry and potential applications in pharmaceutical development.
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